1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14564460
InChI: InChI=1S/C17H13N3/c18-10-14-6-8-15(9-7-14)12-20-13-19-11-17(20)16-4-2-1-3-5-16/h1-9,11,13H,12H2
SMILES:
Molecular Formula: C17H13N3
Molecular Weight: 259.30 g/mol

1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole

CAS No.:

Cat. No.: VC14564460

Molecular Formula: C17H13N3

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole -

Specification

Molecular Formula C17H13N3
Molecular Weight 259.30 g/mol
IUPAC Name 4-[(5-phenylimidazol-1-yl)methyl]benzonitrile
Standard InChI InChI=1S/C17H13N3/c18-10-14-6-8-15(9-7-14)12-20-13-19-11-17(20)16-4-2-1-3-5-16/h1-9,11,13H,12H2
Standard InChI Key HPKNNFRLCPHIRD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CN=CN2CC3=CC=C(C=C3)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole features a central imidazole ring substituted at the N-1 position with a 4-cyanobenzyl group and at the C-5 position with a phenyl moiety. The compound's IUPAC name, 4-[(5-phenyl-1H-imidazol-1-yl)methyl]benzonitrile, reflects this substitution pattern . Key structural parameters include:

  • Molecular Formula: C₁₈H₁₅N₃

  • Molecular Weight: 273.3 g/mol

  • SMILES Notation: C1=CC=C(C=C1)C2=CN=CN2CC3=CC=C(C=C3)C#N

The cyanobenzyl group introduces strong electron-withdrawing characteristics through the para-position nitrile group, while the phenyl substituent at C-5 contributes hydrophobic interactions.

Crystallographic and Conformational Analysis

While no experimental crystal structure exists for 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole in public databases, molecular modeling studies of analogous 4-phenyl-imidazole derivatives reveal critical binding motifs. Docking simulations of related compounds demonstrate:

  • Imidazole nitrogen coordination to metalloenzyme active sites

  • π-π stacking between aromatic substituents and hydrophobic enzyme pockets

  • Rotational flexibility of the benzyl linker allowing adaptive binding

Synthesis and Chemical Modifications

Core Synthesis Strategies

The parent compound can be synthesized through established imidazole ring-forming reactions:

  • De Novo Imidazole Synthesis:
    α-Bromo ketones react with formamide under thermal conditions to generate the imidazole core . Subsequent N-alkylation with 4-cyanobenzyl bromide introduces the cyanobenzyl substituent.

  • Suzuki-Miyaura Coupling:
    Palladium-catalyzed cross-coupling enables late-stage introduction of aromatic groups at the C-5 position .

Derivative Development

Structure-activity relationship (SAR) studies on analogous compounds reveal key modification strategies:

PositionModificationBiological Impact
N-1Aminoalkyl chainsEnhanced solubility
C-2Hydroxyl groupsHydrogen bonding with Ser167
C-5Thiol substituentsDisulfide bonding with Cys129

Notably, thiol-containing analogs demonstrate 6-10× potency increases over unmodified derivatives through sulfur-mediated interactions .

Pharmacological Activity and Target Engagement

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

While direct evidence for 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole's activity is lacking, structurally similar 4-phenyl-imidazoles show potent IDO inhibition:

CompoundIC₅₀ (μM)Binding Mode
4-PI*34Heme iron coordination
Derivative 18.9H-bond with Ser167
Derivative 175.3Cys129 interaction

*4-Phenyl-imidazole reference compound

Quantum mechanical calculations confirm that electronic effects from substituents modulate heme iron binding affinity, though steric factors dominate activity enhancements .

Kinetic Inhibition Profile

Detailed analysis of analogous inhibitors reveals complex binding kinetics:

  • Uncompetitive Inhibition: Preferred binding to enzyme-substrate complexes

  • Kᵢ Values: 4.8-8.9 μM range for optimized derivatives

  • Heme Coordination: Ferric state preference alters redox-dependent activity

Therapeutic Implications and Development Challenges

Oncology Applications

IDO inhibition represents a promising immunooncology strategy by reversing tumor-mediated immunosuppression. The compound's ability to:

  • Block kynurenine pathway activation

  • Restore T-cell proliferation

  • Synergize with checkpoint inhibitors

makes it a candidate for combination therapies .

Metabolic and Synthetic Challenges

Development hurdles include:

  • Low Oral Bioavailability: High logP (3.1 predicted) limits aqueous solubility

  • Metabolic Instability: Cytochrome P450-mediated oxidation of benzyl groups

  • Crystallization Difficulties: Amorphous solid state complicates formulation

Future Directions and Optimization Strategies

Emerging approaches to enhance the pharmacophore include:

  • Prodrug Development: Masking cyanide groups with bioreversible protectors

  • Hybrid Inhibitors: Conjugating imidazole cores with checkpoint inhibitor motifs

  • Crystal Engineering: Co-crystallization with co-formers to improve stability

Recent advances in cryo-EM and fragment-based drug design promise to accelerate the development of next-generation derivatives with improved target engagement and pharmacokinetic profiles .

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